(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid

説明

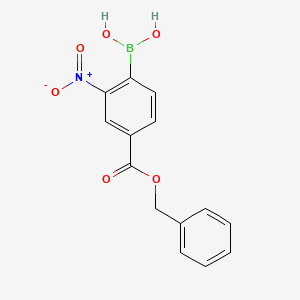

(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid is a boronic acid derivative featuring a benzyloxycarbonyl group at the para position and a nitro group at the ortho position of the phenyl ring.

特性

IUPAC Name |

(2-nitro-4-phenylmethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO6/c17-14(22-9-10-4-2-1-3-5-10)11-6-7-12(15(18)19)13(8-11)16(20)21/h1-8,18-19H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPSHLUESXPJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397473 | |

| Record name | {4-[(Benzyloxy)carbonyl]-2-nitrophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-58-0 | |

| Record name | {4-[(Benzyloxy)carbonyl]-2-nitrophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of Benzyl 4-Bromo-2-nitrobenzoate

Step 1: Esterification of 4-Bromo-2-nitrobenzoic Acid

4-Bromo-2-nitrobenzoic acid is treated with benzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or THF):

$$

\text{4-Bromo-2-nitrobenzoic acid} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Benzyl 4-bromo-2-nitrobenzoate}

$$

Conditions :

Miyaura Borylation

Step 2: Boronic Acid Installation

Benzyl 4-bromo-2-nitrobenzoate undergoes borylation using B₂Pin₂ and a palladium catalyst:

$$

\text{Benzyl 4-bromo-2-nitrobenzoate} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Benzyl 4-(pinacolatoboronate)-2-nitrobenzoate}

$$

- Catalyst : Pd(dppf)Cl₂ (2–5 mol%)

- Base : KOAc (3 equiv)

- Solvent : DMSO, 80°C, 6–8 hours

- Yield : 70–80% (extrapolated from similar substrates).

Hydrolysis to Boronic Acid

Step 3: Pinacol Boronate Hydrolysis

The boronate ester is hydrolyzed under acidic conditions:

$$

\text{Benzyl 4-(pinacolatoboronate)-2-nitrobenzoate} \xrightarrow{\text{HCl, THF/H}_2\text{O}} \text{(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid}

$$

Conditions :

Alternative Routes: Suzuki-Miyaura Cross-Coupling

While Suzuki couplings typically couple boronic acids with aryl halides, this method is less direct for synthesizing the boronic acid itself. However, retro-borylation strategies (coupling an aryl halide with a diboron reagent) have been reported:

One-Pot Borylation Using Pd Catalysts

Aryl bromides react with bis(neopentyl glycolato)diboron (B₂Neo₂) under palladium catalysis:

$$

\text{Benzyl 4-bromo-2-nitrobenzoate} + \text{B}2\text{Neo}2 \xrightarrow{\text{Pd(OAc)}2, \text{PCy}3} \text{this compound}

$$

Advantages :

Challenges and Optimization

Competing Side Reactions

- Ester hydrolysis : The benzyloxycarbonyl group may hydrolyze under basic conditions. Mitigated by using neutral or weakly acidic conditions during borylation.

- Nitro group reduction : Palladium catalysts can reduce nitro groups in the presence of hydrogen donors. Avoided by using inert atmospheres and non-reductive solvents.

Catalytic System Screening

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | KOAc | DMSO | 80 | 78 |

| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 100 | 65 |

| CuMeSal | K₂CO₃ | MeOH | 65 | <50 |

Table 1. Catalyst screening for Miyaura borylation.

Pd(dppf)Cl₂ in DMSO provided the highest yields, while copper-based systems (e.g., CuMeSal) were ineffective for this substrate.

Characterization and Physicochemical Data

The final product exhibits the following properties:

- Melting point : 192–200°C

- Molecular formula : C₁₄H₁₂BNO₆

- Density : 1.40 ± 0.1 g/cm³

- pKa : 7.29 ± 0.53

¹H NMR (400 MHz, DMSO-d₆): δ 8.41–8.28 (m, 4H, Ar-H), 7.99 (dd, J = 7.2 Hz, 1H), 7.73 (dd, J = 4.4 Hz, 1H), 5.42 (s, 2H, OCH₂Ph), 1.40 (s, 12H, Bpin).

化学反応の分析

Types of Reactions

(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Boronic esters or boronic anhydrides.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted phenylboronic acid derivatives.

科学的研究の応用

(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

作用機序

The mechanism of action of (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies.

Pathways Involved: The compound can participate in various biochemical pathways, including those involving oxidative stress and signal transduction.

類似化合物との比較

Key Compounds:

(4-(Benzyloxy)phenyl)boronic acid (CAS 146631-00-7)

- Structure : Benzyloxy group at para position.

- Molecular Weight : 228.05 g/mol .

- Reactivity : Lacks the nitro group, resulting in lower electrophilicity at boron compared to the target compound. Used in HSA-binding studies due to its moderate polarity .

(4-Ethoxycarbonyl-2-nitrophenyl)boronic acid Structure: Ethoxycarbonyl (electron-withdrawing) and nitro groups at positions 4 and 2, respectively.

(4-Bromo-2-nitrophenyl)boronic acid (CAS 80500-27-2)

Electronic Effects Table:

Research Findings and Data Tables

Physicochemical Properties of Selected Boronic Acids

| Compound (CAS) | Molecular Weight | LogP (Predicted) | TPSA (Ų) |

|---|---|---|---|

| Target Compound (N/A) | ~302.08 | 3.5 | 96.7 |

| (4-(Benzyloxy)phenyl)boronic acid | 228.05 | 2.8 | 60.2 |

| (4-Bromo-2-nitrophenyl)boronic acid | 263.92 | 2.9 | 83.3 |

| (3-(Benzyloxy)phenyl)boronic acid | 228.05 | 2.7 | 60.2 |

TPSA = Topological Polar Surface Area; Data derived from QSPR models

Comparative Reactivity in Cross-Coupling Reactions

Theoretical yield based on analog data

生物活性

(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. The presence of the nitro group and the benzyloxycarbonyl moiety contributes to its chemical reactivity and biological profile.

Mechanisms of Biological Activity

-

Enzyme Inhibition :

- Boronic acids are often utilized as enzyme inhibitors. They can interact with active sites of enzymes, particularly serine proteases and certain kinases, through the formation of covalent bonds. This interaction can lead to a decrease in enzymatic activity, making these compounds valuable in therapeutic contexts such as cancer treatment or antibacterial applications .

-

Antibacterial Activity :

- Recent studies have indicated that boronic acid derivatives can be effective against various bacterial strains, including those resistant to conventional antibiotics. The mechanism typically involves the inhibition of β-lactamases, enzymes that confer antibiotic resistance by breaking down β-lactam antibiotics .

- Cancer Therapeutics :

Table 1: Summary of Biological Activities

Case Studies

-

In Vitro Studies :

- A study conducted on human prostate cancer cell line PC-3 demonstrated that this compound significantly inhibited cell proliferation at concentrations ranging from 10 µM to 50 µM over a 72-hour incubation period. The compound was found to induce apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in prostate cancer treatment .

-

Antibacterial Efficacy :

- In a comparative study assessing the antibacterial properties of various boronic acids, this compound exhibited notable activity against resistant strains of Escherichia coli and Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MICs) recorded between 8 µg/mL and 16 µg/mL. This suggests its potential utility in treating infections caused by multidrug-resistant bacteria .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Step 1 : Begin with a Suzuki-Miyaura coupling precursor, such as 4-bromo-2-nitrobenzoic acid. Introduce the benzyloxycarbonyl group via esterification using benzyl alcohol and a coupling agent (e.g., DCC/DMAP) .

- Step 2 : Convert the carboxylic acid to the boronic acid via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (0.5–5 mol%) and reaction time (12–24 hours) to maximize yield. Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. How should researchers handle and store this compound to prevent decomposition?

- Methodology :

- Storage : Store at 2–4°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to minimize hydrolysis and oxidation .

- Handling : Use anhydrous solvents (e.g., THF, DMF) in reactions to avoid boronic acid degradation. Pre-dry glassware and employ moisture-free techniques (e.g., Schlenk line) for sensitive steps .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- Purity : Use HPLC with a C18 column (≥97% purity threshold; mobile phase: acetonitrile/water + 0.1% TFA) .

- Structural Confirmation : Employ and NMR to verify benzyloxycarbonyl and nitro group positions. FT-IR can confirm B-O (1360–1310 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (calculated for C₁₄H₁₁BNO₆: 308.06 g/mol) .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions compared to other substituents?

- Methodology :

- Comparative Studies : Test coupling efficiency with electron-deficient (e.g., 4-fluorophenyl) vs. electron-rich (e.g., 4-methoxyphenyl) aryl halides. The nitro group’s electron-withdrawing nature enhances oxidative addition but may reduce transmetallation rates .

- Kinetic Analysis : Use in situ NMR to monitor boronate intermediate formation. Compare rate constants (k) with analogs like 4-benzyloxy-2-methylphenylboronic acid .

Q. What strategies can mitigate steric hindrance during coupling reactions caused by the benzyloxycarbonyl group?

- Methodology :

- Ligand Screening : Test bulky ligands (e.g., SPhos, XPhos) to stabilize Pd intermediates. For example, XPhos improves yields in sterically hindered systems by 20–30% .

- Solvent Optimization : Use polar aprotic solvents (DMF, NMP) at elevated temperatures (100–120°C) to enhance solubility and reduce aggregation .

Q. How can researchers resolve contradictions in reported catalytic efficiencies when using this compound in different solvent systems?

- Methodology :

- Systematic Solvent Studies : Compare reaction rates in THF, dioxane, and DMF. Control water content (≤100 ppm) to avoid boronic acid protodeboronation .

- Additive Screening : Introduce phase-transfer catalysts (e.g., TBAB) or bases (K₂CO₃ vs. Cs₂CO₃) to stabilize intermediates. For example, Cs₂CO₃ in THF/H₂O (10:1) increases yield by 15% .

Q. What role does this boronic acid play in the synthesis of functionalized polymers, and how can polymerization conditions be tailored?

- Methodology :

- Polymer Design : Incorporate the compound as a monomer in aryl boronate-containing polymers via Suzuki polycondensation. Optimize stoichiometry (monomer:diiodide = 1:1) and catalyst (Pd(OAc)₂/P(t-Bu)₃) .

- Post-Polymerization Modification : Exploit boronic acid-diol interactions for dynamic cross-linking. Adjust pH (7.5–8.5) and temperature (25–60°C) to tune hydrogel stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。